3-(Phenylethynyl)aniline
Overview
Description
3-(Phenylethynyl)aniline is an organic compound with the molecular formula C14H11N . It has a molecular weight of 193.25 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Phenylethynyl)aniline consists of a phenyl group (C6H5) attached to an ethynyl group (C2H), which is further connected to an aniline group (C6H4NH2) .Physical And Chemical Properties Analysis
3-(Phenylethynyl)aniline is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Cinnolines and Detection of Nitrite Ions
3-(Phenylethynyl)aniline is used in the synthesis of cinnolines, which are important in various chemical processes. A study by Dey and Ranu (2011) outlines a protocol for synthesizing 4(1H)-cinnolones from 2-aryl/alkylethynyl aniline. This process also shows potential for detecting nitrite ions in water at ppm concentration, highlighting its environmental monitoring applications.
Organic Semiconductor Applications
Phenyl-oligothiophene derivatives containing 3-(Phenylethynyl)aniline show promise in organic semiconductor applications. The study by Niu et al. (2013) demonstrates that these compounds exhibit good thermal stability, electrochemical properties suitable for photovoltaic materials, and potential applications in optoelectric fields and photovoltaic devices.
Catalysis in Hydroamination
The compound is used in catalysis, specifically in hydroamination processes. Kennedy, Messerle, and Rumble (2009) explored [Rh(CO)2Cl]2 and [Ir(COD)Cl]2 complexes in acetone as potential catalysts for hydroamination of 2-(2-phenylethynyl)aniline (Kennedy et al., 2009).
Potentiometric Sensors
3-(Phenylethynyl)aniline derivatives are explored in the creation of potentiometric sensors. Shoji and Freund (2001) discussed the use of poly(aniline) for sensor applications, particularly for nonenzymatic glucose sensors, indicating its potential in medical diagnostics and environmental monitoring (Shoji & Freund, 2001).
Fluorescent Probes
A study by Wang et al. (2016) describes the development of a novel fluorescent probe based on 3-(Phenylethynyl)aniline for detecting Au3+ ions. This probe can be applied in bioimaging and detecting Au3+ in real water samples, showcasing its importance in both biological research and environmental monitoring (Wang et al., 2016).
Gas Sensing Applications
Huang et al. (2013) investigated the use of aniline reduced graphene oxide, where 3-(Phenylethynyl)aniline is a precursor, for NH3 gas sensors. The study demonstrates the potential of these materials in developing sensitive and efficient gas sensors for environmental and safety applications (Huang et al., 2013).
Safety And Hazards
Future Directions
One study discusses the use of 3-(Phenylethynyl)aniline in the synthesis of soluble imide oligomers of controlled molecular weight . The 3-(Phenylethynyl)aniline was employed to afford a higher curing temperature (380 - 420°C), which widens the processing window compared to commercially available acetylene end-capped polyimides .
properties
IUPAC Name |
3-(2-phenylethynyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCJGOOHNNDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540613 | |
Record name | 3-(Phenylethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylethynyl)aniline | |
CAS RN |
51624-44-3 | |
Record name | 3-(Phenylethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-phenylethynyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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